5-O-Benzyl-D-ribofuranose
Overview
Description
5-O-Benzyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring pentose sugar. This compound is characterized by the presence of a benzyl group attached to the fifth carbon of the ribofuranose ring. It is commonly used in organic synthesis and has significant applications in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Benzyl-D-ribofuranose typically involves the protection of hydroxyl groups on D-ribose, followed by selective benzylation at the fifth position. One common method includes the use of benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-O-Benzyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Benzyl chloride and other alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of D-ribofuranose, such as benzylated alcohols, acids, and other substituted compounds .
Scientific Research Applications
5-O-Benzyl-D-ribofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-O-Benzyl-D-ribofuranose involves its interaction with various molecular targets. In medicinal chemistry, it acts as a building block for nucleoside analogs, which inhibit viral replication by incorporating into viral DNA or RNA. This disrupts the normal function of viral polymerases and halts the replication process .
Comparison with Similar Compounds
Similar Compounds
5-O-phosphono-alpha-D-ribofuranosyl diphosphate: A key substance in the biosynthesis of nucleotides.
D-ribose: A naturally occurring sugar involved in the formation of RNA and DNA.
2,3,5-Tri-O-benzyl-D-ribofuranose: Another benzylated derivative used in organic synthesis.
Uniqueness
5-O-Benzyl-D-ribofuranose is unique due to its specific benzylation at the fifth position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleoside analogs and other complex organic molecules .
Properties
IUPAC Name |
(3R,4S,5R)-5-(phenylmethoxymethyl)oxolane-2,3,4-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-10-9(17-12(15)11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJZBXPFRYQYPY-KBIHSYGRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.